molecular formula C13H10N2O4 B6388727 5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261905-44-5

5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6388727
CAS No.: 1261905-44-5
M. Wt: 258.23 g/mol
InChI Key: RIUNJESYULQIFU-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both an aminocarbonyl group and a hydroxyisonicotinic acid moiety, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-aminocarbonylphenylboronic acid with 2-hydroxyisonicotinic acid under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 80-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminocarbonyl group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-(3-aminocarbonylphenyl)-2-ketoisonicotinic acid, while reduction could produce 5-(3-aminophenyl)-2-hydroxyisonicotinic acid.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor for specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor for manufacturing pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyisonicotinic acid moiety may interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminocarbonylphenylboronic acid
  • 2-Hydroxyisonicotinic acid
  • 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid is unique due to its combined functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

5-(3-carbamoylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-12(17)8-3-1-2-7(4-8)10-6-15-11(16)5-9(10)13(18)19/h1-6H,(H2,14,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUNJESYULQIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687431
Record name 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-44-5
Record name 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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